molecular formula C14H12O3 B14664292 1-(4-Hydroxyphenyl)-2-phenoxyethan-1-one CAS No. 41978-29-4

1-(4-Hydroxyphenyl)-2-phenoxyethan-1-one

Cat. No.: B14664292
CAS No.: 41978-29-4
M. Wt: 228.24 g/mol
InChI Key: MRMVCONCEBCACR-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-2-phenoxyethan-1-one is a phenolic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxyphenyl group and a phenoxyethanone moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(4-Hydroxyphenyl)-2-phenoxyethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxyacetophenone with phenol in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent such as ethanol or methanol. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(4-Hydroxyphenyl)-2-phenoxyethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Hydroxyphenyl)-2-phenoxyethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant and antimicrobial properties.

    Medicine: Research has shown its potential in the development of pharmaceutical drugs, including anticonvulsants and anti-inflammatory agents.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2-phenoxyethan-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)-2-phenoxyethan-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

41978-29-4

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-2-phenoxyethanone

InChI

InChI=1S/C14H12O3/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9,15H,10H2

InChI Key

MRMVCONCEBCACR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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